Chemical structure and properties of 5,8-Dimethylquinoline-2,3-dicarboxylic acid
Chemical structure and properties of 5,8-Dimethylquinoline-2,3-dicarboxylic acid
An In-Depth Technical Guide to 5,8-Dimethylquinoline-2,3-dicarboxylic acid: Structure, Properties, and Synthetic Potential
Abstract
This technical guide provides a comprehensive overview of 5,8-Dimethylquinoline-2,3-dicarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a member of the quinoline dicarboxylic acid class, this molecule serves as a valuable scaffold and synthetic intermediate. This document details its chemical structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, and characteristic reactivity. Furthermore, it explores the potential applications of this compound, drawing from the established biological and chemical profiles of structurally related quinolines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Molecular Identity and Physicochemical Profile
Chemical Structure and Identifiers
5,8-Dimethylquinoline-2,3-dicarboxylic acid is an aromatic heterocyclic compound characterized by a quinoline core. The quinoline ring system is substituted with two methyl groups at positions 5 and 8, and two carboxylic acid groups at positions 2 and 3.
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IUPAC Name: 5,8-dimethylquinoline-2,3-dicarboxylic acid
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Molecular Formula: C₁₃H₁₁NO₄[1]
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Molecular Weight: 245.23 g/mol [1]
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InChI Key: XCMFJIFTQBKSGC-UHFFFAOYSA-N[1]
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Synonyms: CTK8E5137, DTXSID70589099, MFCD09787775[1]
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below are based on computational predictions, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| Density | 1.406 g/cm³ | [1] |
| Boiling Point | 442.9 °C at 760 mmHg | [1] |
| Flash Point | 221.6 °C | [1] |
| Refractive Index | 1.677 | [1] |
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis for 5,8-Dimethylquinoline-2,3-dicarboxylic acid is not prominently documented, its structure lends itself to established synthetic strategies for quinoline derivatives. The most plausible approach is a variation of the Friedländer annulation or the Combes synthesis, which are cornerstone reactions in quinoline chemistry.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the quinoline ring suggests a reaction between an appropriately substituted 2-aminobenzaldehyde derivative and a compound containing an activated methylene group, such as diethyl oxalacetate. This is the essence of the Friedländer synthesis. The key challenge in this approach is the synthesis and stability of the requisite starting material, 2-amino-3,6-dimethylbenzaldehyde.
An alternative, often more practical approach, involves the Combes synthesis, which begins with the reaction of an aniline with a β-dicarbonyl compound. For the target molecule, this would involve reacting 2,5-dimethylaniline with diethyl oxalacetate, followed by an acid-catalyzed cyclization and subsequent oxidation.
Proposed Synthetic Protocol: A Modified Combes-Friedländer Approach
This protocol outlines a robust, multi-step synthesis that leverages established methodologies to construct the target molecule. The choice of reagents and conditions is guided by the need for regiochemical control and high-yield transformations.
Step 1: Synthesis of Diethyl 2-((2,5-dimethylphenyl)amino)fumarate
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To a round-bottom flask, add 2,5-dimethylaniline (1.0 eq) and diethyl oxalacetate (1.1 eq) in toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
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Fit the flask with a Dean-Stark apparatus to azeotropically remove water.
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the aniline starting material by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine product, which can often be used directly in the next step.
Causality: The acid catalyst protonates the carbonyl of the oxalacetate, activating it for nucleophilic attack by the aniline. The subsequent dehydration reaction is driven to completion by the removal of water via the Dean-Stark trap, a classic application of Le Châtelier's principle.
Step 2: Cyclization to Diethyl 4-hydroxy-5,8-dimethylquinoline-2,3-dicarboxylate
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Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
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Heat the mixture to approximately 250-260 °C.
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The cyclization reaction proceeds with the elimination of ethanol. Maintain the temperature until the evolution of ethanol ceases (typically 30-60 minutes).
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Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
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Collect the solid product by filtration and wash with cold hexane.
Causality: This is a thermal intramolecular Friedel-Crafts-type acylation. The high temperature provides the necessary activation energy for the electron-rich aromatic ring to attack one of the ester carbonyls, leading to the formation of the quinoline core.
Step 3: Aromatization and Hydrolysis to 5,8-Dimethylquinoline-2,3-dicarboxylic acid
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The product from Step 2 exists as a 4-hydroxyquinoline tautomer. Aromatization can be achieved via oxidation. A common method involves treatment with an oxidizing agent like manganese dioxide (MnO₂) in a suitable solvent.[3]
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Alternatively, hydrolysis of the ester groups under basic conditions can be performed first. Suspend the ester in a 10-20% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).
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Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.
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The target dicarboxylic acid will precipitate out of the solution.
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Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Causality: Basic hydrolysis (saponification) of the ester groups yields the corresponding disodium carboxylate salt, which is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate anions and the ring nitrogen, causing the neutral, less soluble dicarboxylic acid to precipitate, enabling its isolation.
Chemical Reactivity and Derivatization
The reactivity of 5,8-Dimethylquinoline-2,3-dicarboxylic acid is governed by its three key functional components: the two carboxylic acid groups and the quinoline heterocycle.
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Dicarboxylic Acid Moiety : The adjacent carboxylic acid groups can readily undergo cyclization upon heating with dehydrating agents (e.g., acetic anhydride) to form the corresponding cyclic anhydride. This anhydride is a highly reactive intermediate for further derivatization. The carboxyl groups can also be converted to esters, amides, or acid chlorides using standard organic chemistry protocols.
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Quinoline Core : The quinoline ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution than benzene. The presence of two electron-withdrawing carboxylic acid groups further deactivates the ring. The nitrogen atom, however, retains its basic character and can be protonated or alkylated to form quaternary quinolinium salts.
Caption: Potential chemical transformations of the title compound.
Applications in Research and Development
While specific applications for 5,8-Dimethylquinoline-2,3-dicarboxylic acid are not extensively reported, its structural class is of paramount importance in several fields.
Scaffold in Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Quinoline derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] The dicarboxylic acid functionality on this specific molecule provides two convenient handles for chemical modification, allowing for the generation of large libraries of derivatives for screening. For instance, a related compound, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, has demonstrated potent antimalarial activity by impacting the antioxidant defense mechanisms of the Plasmodium parasite.[4] This suggests that the 5,8-dimethylquinoline core is a promising pharmacophore.
Intermediate for Agrochemicals
Quinoline-2,3-dicarboxylic acids are crucial intermediates in the synthesis of imidazolinone herbicides.[3][7] These herbicides are known for their high efficacy and selectivity. The synthesis involves converting the dicarboxylic acid to its anhydride, which is then reacted with an appropriate aminocarboxamide to construct the imidazolinone ring system.[7] Therefore, 5,8-Dimethylquinoline-2,3-dicarboxylic acid is a potential precursor for novel, substituted herbicidal agents.
Workflow for Biological Screening
Given its potential as a medicinal chemistry scaffold, a typical workflow for evaluating its biological activity would follow a standard drug discovery cascade.
Caption: A generalized workflow for drug discovery screening.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for 5,8-Dimethylquinoline-2,3-dicarboxylic acid. Therefore, handling precautions should be based on data from structurally similar compounds, such as other dicarboxylic acids and quinoline derivatives.
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Hazard Identification : Assumed to be hazardous. May cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[8][9][10] Harmful if swallowed.
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Recommended Handling Procedures :
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid generating dust.
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Wash hands thoroughly after handling.
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Storage and Stability :
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Store in a cool, dry, well-ventilated place.
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Keep container tightly closed.
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Incompatible with strong oxidizing agents.[10] The compound is expected to be stable under normal storage conditions.
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Conclusion
5,8-Dimethylquinoline-2,3-dicarboxylic acid is a specialized chemical compound with considerable untapped potential. Its well-defined structure, featuring a privileged quinoline scaffold and versatile dicarboxylic acid handles, makes it an attractive starting point for the synthesis of novel compounds in both pharmaceutical and agrochemical research. While experimental data on this specific molecule is sparse, its properties and reactivity can be reliably inferred from established chemical principles and the behavior of related structures. This guide provides a foundational understanding to enable researchers to safely synthesize, handle, and explore the derivatization and application of this promising molecule.
References
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De Gruyter. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]
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PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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